
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid is a unique organic compound characterized by its complex structure, which includes both hydroxyl groups and conjugated triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions followed by hydroxylation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates involved .
Chemical Reactions Analysis
Types of Reactions
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce triple bonds to double or single bonds.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for hydroxyl group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the conjugated triple bonds can participate in electron transfer reactions. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,11-Dodecadiene-6,8-diynoic acid: Similar structure but with different positions of double and triple bonds.
10-Hydroxy-3,11-dodecadiene-6,8-diynoic acid: Contains an additional hydroxyl group.
Uniqueness
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid is unique due to its specific arrangement of hydroxyl groups and conjugated triple bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
152340-29-9 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3,10-dihydroxydodec-11-en-6,8-diynoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-10(13)7-5-3-4-6-8-11(14)9-12(15)16/h2,10-11,13-14H,1,6,8-9H2,(H,15,16) |
InChI Key |
IFRAPWHYQQHOCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C#CC#CCCC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)

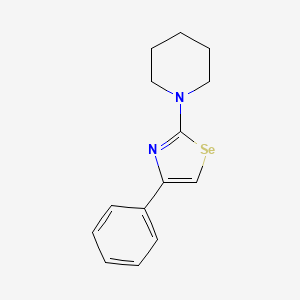
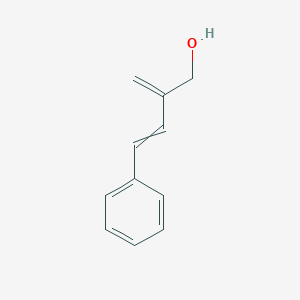
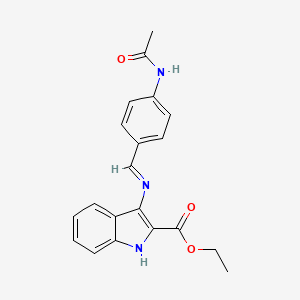
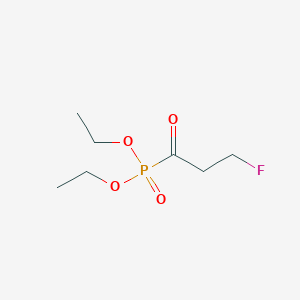

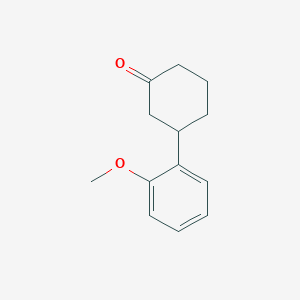
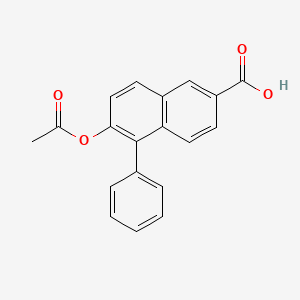

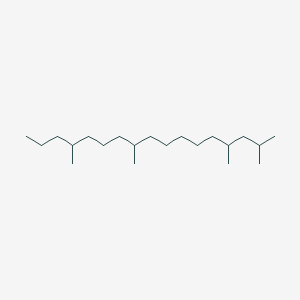
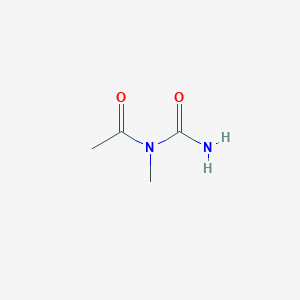
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

